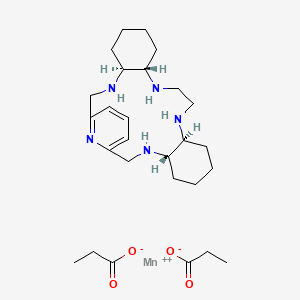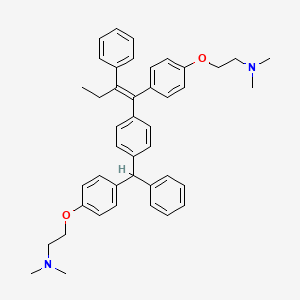
4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) tamoxifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves several steps, starting from the appropriate diphenylmethane derivative. The key steps include:
Etherification: Introduction of the dimethylaminoethoxy group to the diphenylmethane core.
Substitution: Substitution reactions to introduce the tamoxifen moiety.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and thermal vapor deposition may be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to estrogen receptor modulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and thereby influencing the expression of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it effective in the treatment of certain types of breast cancer .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Toremifene: A derivative of tamoxifen with similar pharmacological properties.
Uniqueness
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SERMs. These modifications can influence its binding affinity to estrogen receptors and its overall therapeutic efficacy .
Propiedades
Número CAS |
809285-09-4 |
|---|---|
Fórmula molecular |
C43H48N2O2 |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
2-[4-[[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41- |
Clave InChI |
CAAILVUTOAUEHL-JPSIUGBBSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)/C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


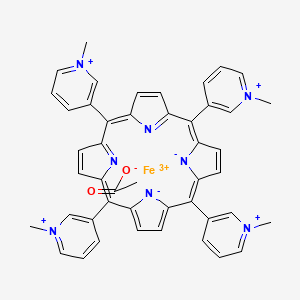
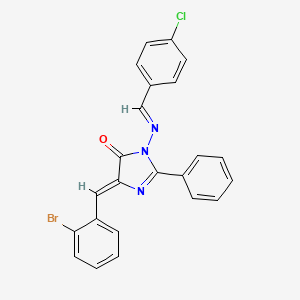
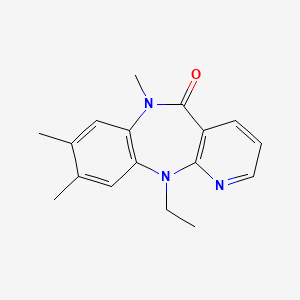
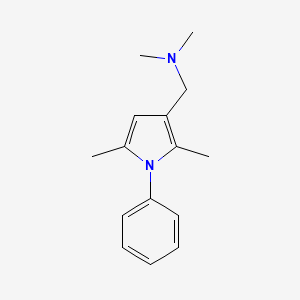
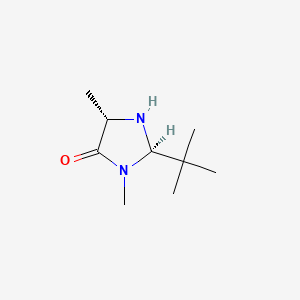
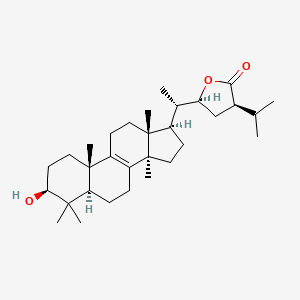
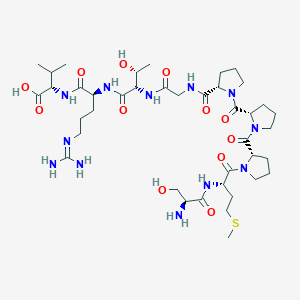

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
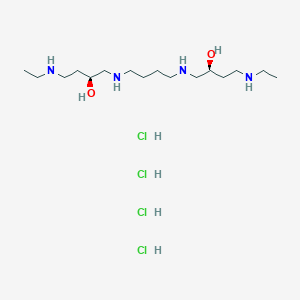
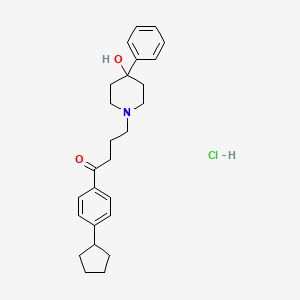
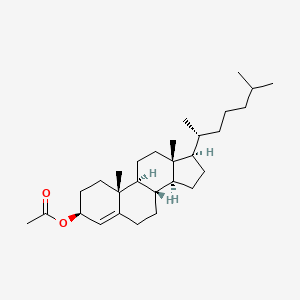
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
